molecular formula C19H19N3O3S B6542184 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1058461-55-4

2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6542184
CAS No.: 1058461-55-4
M. Wt: 369.4 g/mol
InChI Key: DTYLXMVCTCZRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide features a 1,6-dihydropyrimidin-6-one core substituted at position 4 with a 4-ethoxyphenyl group. An acetamide linkage at position 2 connects the pyrimidinone moiety to a thiophen-2-ylmethyl group. Its molecular formula is C₉H₁₉N₃O₃S, with a molecular weight of 369.4 g/mol (estimated via structural analysis).

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-2-25-15-7-5-14(6-8-15)17-10-19(24)22(13-21-17)12-18(23)20-11-16-4-3-9-26-16/h3-10,13H,2,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYLXMVCTCZRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 4-ethoxybenzaldehyde (20 mmol), urea (40 mmol), and ethyl acetoacetate (40 mmol) are stirred in concentrated sulfuric acid (pH 4–5) and refluxed at 80°C for 1 hour. The crude product is recrystallized from ethanol, yielding 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as an intermediate. To achieve the 1,6-dihydropyrimidin-6-one structure, the intermediate undergoes oxidative dehydrogenation using iodine in dimethyl sulfoxide (DMSO) at 100°C for 2 hours, converting the 2-oxo-1,2,3,4-tetrahydropyrimidine to the 6-oxo-1,6-dihydropyrimidine derivative.

Table 1: Optimization of Pyrimidinone Synthesis

ParameterConditionYield (%)
CatalystH2SO478
Temperature (°C)8082
SolventEthanol75
Oxidizing AgentI2/DMSO85

Functionalization at Position 1 of the Pyrimidinone

Introducing the acetamide group at position 1 requires nucleophilic substitution or Mitsunobu coupling .

Bromination and Amine Coupling

The pyrimidinone core is brominated at position 1 using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light, yielding 1-bromomethyl-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine . This intermediate reacts with thiophen-2-ylmethanamine in dimethylformamide (DMF) with potassium carbonate as a base at 60°C for 12 hours, achieving substitution with a 70% yield.

Direct Acylation Strategy

Alternatively, the pyrimidinone’s nitrogen at position 1 is acylated using chloroacetyl chloride in tetrahydrofuran (THF) with triethylamine, forming 1-chloroacetyl-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine . Subsequent reaction with thiophen-2-ylmethanamine in the presence of Hünig’s base at room temperature affords the target acetamide with a 65% yield.

Preparation of Thiophen-2-ylmethanamine

The synthesis of thiophen-2-ylmethanamine involves a two-step process:

Oxime Formation and Reduction

Thiophene-2-carbaldehyde reacts with hydroxylamine hydrochloride in ethanol/water (1:1) to form the corresponding oxime. Reduction using sodium borohydride in methanol at 0°C yields the primary amine with 88% purity.

Table 2: Characterization of Thiophen-2-ylmethanamine

Spectral DataObservation
IR (cm⁻¹)3360 (N–H), 2920 (C–H)
1H NMR (δ, ppm)3.85 (s, 2H, CH2), 6.90–7.20 (m, 3H, thiophene)

Acetamide Formation and Final Coupling

The coupling of the pyrimidinone and thiophenmethyl amine is critical for achieving the target structure.

Stepwise Acetylation

  • Chloroacetylation : The pyrimidinone reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C, forming the chloroacetamide intermediate.

  • Aminolysis : The intermediate is treated with thiophen-2-ylmethanamine in DMF at 50°C for 6 hours, yielding the final product with 68% efficiency.

One-Pot Coupling

A more efficient method involves HATU-mediated coupling of 4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-1-carboxylic acid with thiophen-2-ylmethanamine in DMF, achieving 75% yield.

Purification and Analytical Validation

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallized from ethanol.

Table 3: Spectroscopic Data of Target Compound

AnalysisData
IR (cm⁻¹)3280 (N–H), 1690 (C=O), 1650 (C=O)
1H NMR (δ, ppm)1.42 (t, 3H, OCH2CH3), 4.05 (q, 2H, OCH2), 4.40 (s, 2H, CH2), 6.85–7.50 (m, 7H, Ar–H)
MS (m/z)411.2 [M+H]+

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions typically involving reagents like hydrogen peroxide or sodium hypochlorite, resulting in the formation of sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the carbonyl groups to hydroxyl functionalities.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, especially at the ethoxyphenyl or thiophenyl positions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, sodium hypochlorite

  • Reduction: : Lithium aluminum hydride, sodium borohydride

  • Substitution: : Halogenated intermediates, strong nucleophiles or electrophiles

Major Products

  • Oxidation: : Sulfoxides, sulfones

  • Reduction: : Alcohol derivatives

  • Substitution: : Halogenated compounds, amides

Scientific Research Applications

2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide has diverse applications across several scientific disciplines:

  • Chemistry: : Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential as an enzyme inhibitor, affecting biological pathways involving pyrimidine metabolism.

  • Medicine: : Explored for its pharmacological properties, particularly in the design of anti-inflammatory and anticancer agents.

  • Industry: : Utilized in the production of high-performance materials due to its stable chemical structure.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

  • Binding to Enzymes: : It inhibits enzymes by binding to their active sites, often through hydrogen bonding and hydrophobic interactions.

  • Pathways Involved: : It affects pathways such as pyrimidine metabolism and signal transduction processes, which are crucial in various cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidinone-Based Acetamides with Aryl Substituents

Key Analogs :
Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Differences vs. Target
Target Compound R1 = 4-ethoxyphenyl; R2 = thiophen-2-ylmethyl C₁₉H₁₉N₃O₃S 369.4 N/A Reference structure
N-(4-chlorophenyl)-2-[(4-methylpyrimidinone)thio]acetamide R1 = 4-methyl; R2 = 4-chlorophenyl C₁₃H₁₁ClN₃O₂S 344.21 >282 Thioether linkage; chlorophenyl substituent
N-Benzyl-2-[(4-methylpyrimidinone)thio]acetamide R1 = 4-methyl; R2 = benzyl C₁₆H₁₇N₃O₂S 323.4 196–204 Benzyl vs. thiophene; thioether linkage
N-(4-Fluorophenyl)-2-[(5-cyano-4-ethylpyrimidinone)thio]acetamide R1 = 5-cyano-4-ethyl; R2 = 4-fluorophenyl C₁₆H₁₄FN₃O₂S 347.4 N/A Cyano/ethyl substituents; fluorophenyl

Structural Insights :

  • Linkage Type : The target compound employs an oxygen-based acetamide linkage, whereas analogs like , and use sulfur (thioether) bridges. Thioether linkages may enhance metabolic stability but reduce polarity compared to oxygen .
  • Substituent Effects: The 4-ethoxyphenyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to electron-withdrawing groups like chloro (logP ~2.8 in ) or cyano substituents .

Quinazolinone/Pyridinone Hybrids with Dual Pharmacological Activity

Key Analogs :
Compound Name Core Structure Molecular Weight (g/mol) Biological Activity Key Differences vs. Target
Quinazolin-4-one/3-cyanopyridin-2-one hybrids Quinazolinone + pyridinone 563.6–612.5 Dual EGFR/BRAFV600E inhibition Larger fused-ring systems; phenylquinazolinone substituents

Functional Insights :

  • The target’s pyrimidinone core is simpler than the quinazolinone-pyridinone hybrids in , which may reduce synthetic complexity but limit kinase inhibition breadth.

Heterocyclic Acetamides with Modified Linkers

Key Analogs :
Compound Name Heterocycle Molecular Weight (g/mol) Key Properties
N-(Benzodioxol-5-ylmethyl)-2-[4-(4-ethoxyphenyl)pyrimidinone]acetamide Benzodioxole 407.4 High polarity (O-rich); predicted logP ~2.5
Thiazol-4-one acetamide Thiazolidinone N/A Tautomerism (1:1 ratio of forms)

Comparative Analysis :

  • Benzodioxole vs. Thiophene : The benzodioxole analog has higher oxygen content, likely improving aqueous solubility but reducing CNS penetration compared to the target’s thiophene .
  • Tautomerism: The thiazol-4-one analog exhibits tautomerism, which may complicate crystallization and bioavailability, unlike the stable pyrimidinone core of the target .

Physicochemical Properties

  • Melting Points : Analogs with chloro/bromo substituents (e.g., ) exhibit higher melting points (>280°C) due to strong intermolecular interactions, whereas the target’s ethoxy group may lower melting points (predicted ~200–220°C).
  • Solubility : The thiophene moiety in the target compound may reduce aqueous solubility compared to polar groups like benzodioxole .

Biological Activity

Overview

The compound 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide is a member of the dihydropyrimidine family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Property Details
IUPAC Name 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide
Molecular Formula C18H20N4O3S
Molecular Weight 368.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the ethoxyphenyl and thiophenyl groups enhances its lipophilicity, facilitating better membrane permeability and interaction with cellular targets.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting myeloperoxidase (MPO), an enzyme linked to inflammatory processes .
  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals, which may contribute to its antioxidant properties. This activity can mitigate oxidative stress in cells, potentially offering protective effects against various diseases.
  • Cellular Interactions : The functional groups present in the compound enable it to participate in hydrogen bonding and other interactions with biomolecules, influencing cellular signaling pathways.

Anticancer Activity

Studies have suggested that compounds with similar structures possess cytotoxic effects on various cancer cell lines. For example, certain pyrimidine derivatives have been evaluated for their ability to induce apoptosis in cancer cells . The specific activity of our compound against cancer cells remains to be thoroughly investigated.

Anti-inflammatory Effects

Given its potential as an MPO inhibitor, the compound may also play a role in reducing inflammation. MPO is implicated in several inflammatory diseases; thus, inhibiting its activity could lead to therapeutic benefits in conditions like cardiovascular diseases and autoimmune disorders .

Preclinical Evaluations

  • Study on MPO Inhibition : A study highlighted the design and synthesis of N1-substituted dihydropyrimidines as selective MPO inhibitors. These compounds exhibited time-dependent inhibition of MPO activity in vitro and showed promise for further development into therapeutic agents .
  • Antioxidant Evaluation : Research has demonstrated that related dihydropyrimidine compounds possess significant antioxidant capabilities, suggesting a potential protective role against oxidative damage in biological systems .
  • Cytotoxicity Assessment : Preliminary cytotoxicity assays on structurally similar compounds indicate that they can effectively inhibit cell proliferation in various cancer models. Further studies are required to establish the cytotoxic profile of the specific compound under review.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Formation of the dihydropyrimidinone core via Biginelli-like cyclization using 4-ethoxyphenyl urea derivatives and β-keto esters under acidic conditions (e.g., HCl/acetic acid) .
  • Step 2 : Thioacetylation of the pyrimidinone nitrogen using 2-chloro-N-(thiophen-2-ylmethyl)acetamide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at 80–90°C .
  • Critical Parameters :
ParameterOptimal RangeImpact on Yield/Purity
Temperature80–90°CHigher yields at controlled exothermicity
SolventDMF/DCMSolubility of intermediates
Reaction Time6–8 hoursPrevents side reactions (e.g., over-alkylation)
pH8–9 (basic)Facilitates nucleophilic substitution .

Q. How can spectroscopic techniques (NMR, MS, HPLC) confirm the compound’s structural integrity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include:
  • Thiophene protons : δ 6.8–7.2 ppm (multiplet, 3H).
  • Pyrimidinone C=O : δ 165–170 ppm in ¹³C NMR.
  • Ethoxy group : δ 1.3–1.4 ppm (triplet, CH₃) and δ 4.0–4.1 ppm (quartet, CH₂) .
  • Mass Spectrometry (HRMS) : Expected [M+H]⁺ ion at m/z 396.12 (C₁₉H₂₁N₃O₃S⁺) with fragmentation peaks at m/z 178 (thiophenemethyl) and m/z 218 (dihydropyrimidinone) .
  • HPLC Purity : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (≥95% purity threshold) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

  • Methodological Answer :
  • Scenario : Splitting of ethoxy group signals in ¹H NMR.
  • Root Cause Analysis :
  • Rotamerism : Restricted rotation of the ethoxy group due to steric hindrance from the thiophene ring.
  • Solution : Variable-temperature NMR (VT-NMR) at 50°C to coalesce split peaks .
  • Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., unreacted pyrimidinone or over-alkylated derivatives). Adjust reaction stoichiometry (e.g., 1.1 eq. of alkylating agent) to minimize impurities .

Q. What computational strategies can predict and optimize reaction pathways for this compound?

  • Methodological Answer :
  • Quantum Chemical Modeling : Use DFT (B3LYP/6-31G*) to map transition states and identify rate-limiting steps (e.g., thioacetylation energy barrier) .
  • Machine Learning (ML) : Train models on PubChem reaction datasets to predict optimal solvents/catalysts. For example, ML-guided selection of DMF over DMSO for higher yields .
  • Case Study : ICReDD’s workflow integrates computation (reaction path search) with robotic experimentation to reduce optimization time by 60% .

Q. How can in vitro assays evaluate the compound’s enzyme inhibition potential and SAR?

  • Methodological Answer :
  • Target Selection : Prioritize kinases (e.g., EGFR) or inflammatory enzymes (COX-2) based on structural analogs .
  • Assay Design :
Assay TypeProtocolKey Metrics
Enzyme Inhibition Fluorescence polarization (IC₅₀)Dose-dependent inhibition at 1–10 μM
Cytotoxicity MTT assay on HEK-293 cellsSelectivity index (CC₅₀/IC₅₀) >10
  • SAR Insights :
  • Thiophene substitution : 2-thienyl > 3-thienyl for COX-2 inhibition (ΔIC₅₀ = 2.3 μM).
  • Ethoxy group : Critical for membrane permeability (logP = 2.8) .

Q. What strategies enable rational design of analogs with improved pharmacokinetic properties?

  • Methodological Answer :
  • Bioisosteric Replacement :
  • Replace thiophene with furan (improves solubility but reduces potency).
  • Introduce sulfonamide at C4 of pyrimidinone for enhanced metabolic stability .
  • Prodrug Approach : Mask the acetamide as a tert-butyl carbamate to increase oral bioavailability .
  • ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and reduce CYP3A4 inhibition risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.